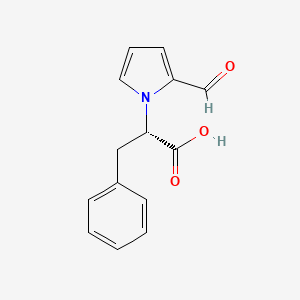
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2-ホルミル-1H-ピロール-1-イル)-3-フェニルプロパン酸は、ホルミル基で置換されたピロール環とフェニルプロパン酸部分を特徴とする有機化合物です。
2. 製法
合成経路および反応条件: (2S)-2-(2-ホルミル-1H-ピロール-1-イル)-3-フェニルプロパン酸の合成は、一般的に以下の手順に従います。
ピロール環の形成: ピロール環は、1,4-ジカルボニル化合物が酸性条件下でアンモニアまたは第一アミンと反応するパアル・クノル合成によって合成できます。
ホルミル化: ホルミル基は、ピロールをオキシ塩化リンとジメチルホルムアミドの混合物で処理するヴィルスマイアー・ハック反応によって導入できます。
フェニルプロパン酸とのカップリング: 最後のステップでは、ホルミル化されたピロールを、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用してフェニルプロパン酸とカップリングします。
工業的製造方法: この化合物の工業的製造は、同様の合成経路に従いますが、収率と純度を最適化するために大規模で行われます。連続フロー反応器や自動合成プラットフォームを導入して、効率性とスケーラビリティを高めることができます。
反応の種類:
酸化: ホルミル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。
還元: ホルミル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してヒドロキシメチル基に還元できます。
置換: ピロール環は、適切な条件下で、ハロゲン化やニトロ化などの求電子置換反応を受けることができます。
一般的な試薬と条件:
酸化: 水性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 酢酸中の臭素によるハロゲン化。
主な生成物:
酸化: (2S)-2-(2-カルボキシ-1H-ピロール-1-イル)-3-フェニルプロパン酸。
還元: (2S)-2-(2-ヒドロキシメチル-1H-ピロール-1-イル)-3-フェニルプロパン酸。
置換: ピロール環のさまざまなハロゲン化またはニトロ化誘導体。
化学:
ビルディングブロック: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
配位子: 金属錯体の形成における配位子として作用します。
生物学:
酵素阻害: 代謝経路に関与する酵素の潜在的な阻害剤です。
バイオマーカー: 特定の生物学的プロセスを検出するための分析化学におけるバイオマーカーとして使用されます。
医学:
創薬: 特に抗炎症および抗がん特性のために、創薬におけるリード化合物としての可能性が調査されています。
産業:
材料科学: 特定の電子または光学特性を備えた新規材料の開発に利用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Coupling with Phenylpropanoic Acid: The final step involves coupling the formylated pyrrole with phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: (2S)-2-(2-Carboxy-1H-pyrrol-1-YL)-3-phenylpropanoic acid.
Reduction: (2S)-2-(2-Hydroxymethyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid.
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biomarker: Used as a biomarker in analytical chemistry for detecting specific biological processes.
Medicine:
Drug Development: Investigated for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
(2S)-2-(2-ホルミル-1H-ピロール-1-イル)-3-フェニルプロパン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ホルミル基は、タンパク質の求核部位と共有結合を形成し、その活性を阻害または調節することができます。フェニルプロパン酸部分は、化合物の標的に対する結合親和性と特異性を高める可能性があります。
類似の化合物:
(2S)-2-(2-ホルミル-1H-ピロール-1-イル)-3-フェニルブタン酸: プロパン酸部分の代わりにブタン酸部分を持つ同様の構造。
(2S)-2-(2-ホルミル-1H-ピロール-1-イル)-3-フェニルペンタン酸: ペンタン酸部分を持つ同様の構造。
独自性: (2S)-2-(2-ホルミル-1H-ピロール-1-イル)-3-フェニルプロパン酸は、独自の化学反応性と生物活性を与える機能基の特定の組み合わせにより独自です。ホルミル基とフェニルプロパン酸部分の両方の存在は、多様な合成修飾と潜在的な治療用途を可能にします。
類似化合物との比較
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylbutanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpentanoic acid: Similar structure but with a pentanoic acid moiety.
Uniqueness: (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a phenylpropanoic acid moiety allows for versatile synthetic modifications and potential therapeutic applications.
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
(2S)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)/t13-/m0/s1 |
InChIキー |
XZAYKRMTIYRFEF-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C=CC=C2C=O |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


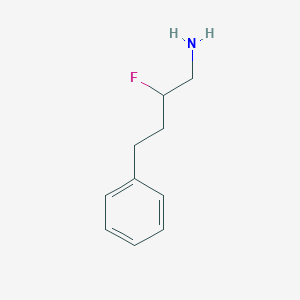
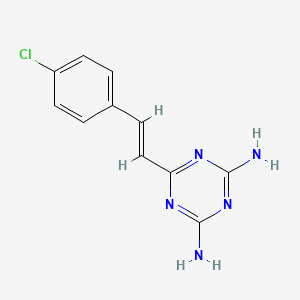
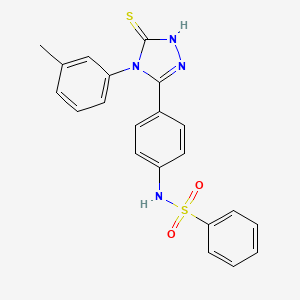
![4-[(Azetidin-3-yl)methyl]-1,3-oxazole](/img/structure/B11768244.png)
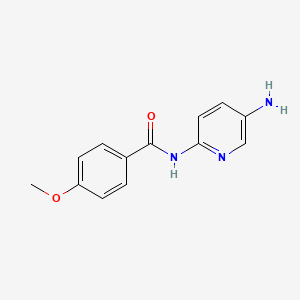
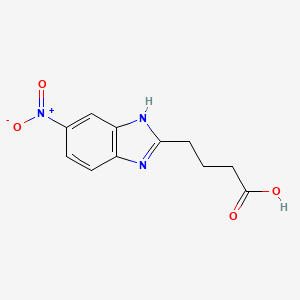
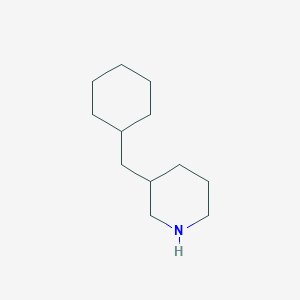
![(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B11768257.png)
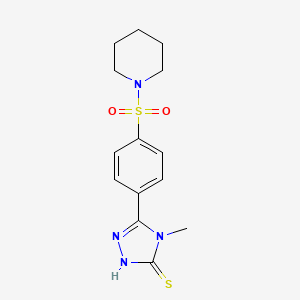
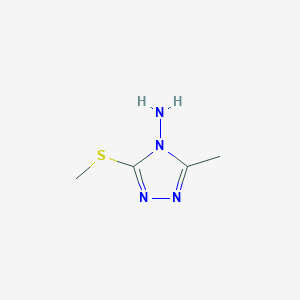
![Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11768272.png)
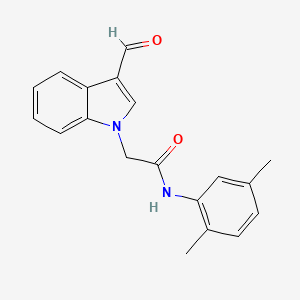
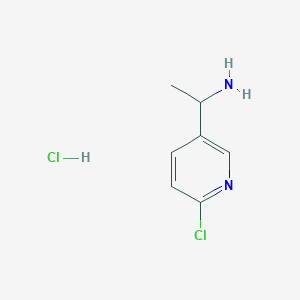
![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
